molecular formula C14H15N3O B12007328 Pyridine, 2-(p-aminobenzamido)-4,6-dimethyl- CAS No. 36845-10-0

Pyridine, 2-(p-aminobenzamido)-4,6-dimethyl-

Cat. No.: B12007328
CAS No.: 36845-10-0
M. Wt: 241.29 g/mol
InChI Key: FEWVYFMOKCOJNJ-UHFFFAOYSA-N
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Description

Pyridine, 2-(p-aminobenzamido)-4,6-dimethyl-, is a substituted pyridine derivative characterized by a pyridine core with three distinct functional groups: a p-aminobenzamido moiety at position 2 and methyl groups at positions 4 and 4. For instance, 2-amino-4,6-dimethylpyridine (a precursor for Schiff bases and coordination chemistry) is synthesized via condensation reactions involving guanidine nitrate and diketones , highlighting the reactivity of the pyridine core.

Properties

CAS No.

36845-10-0

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

4-amino-N-(4,6-dimethylpyridin-2-yl)benzamide

InChI

InChI=1S/C14H15N3O/c1-9-7-10(2)16-13(8-9)17-14(18)11-3-5-12(15)6-4-11/h3-8H,15H2,1-2H3,(H,16,17,18)

InChI Key

FEWVYFMOKCOJNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C2=CC=C(C=C2)N)C

Origin of Product

United States

Preparation Methods

The synthesis of Pyridine, 2-(p-aminobenzamido)-4,6-dimethyl- typically involves the reaction of 2-aminopyridine with p-aminobenzoic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve more advanced techniques such as continuous flow synthesis to enhance yield and purity .

Chemical Reactions Analysis

Pyridine, 2-(p-aminobenzamido)-4,6-dimethyl- undergoes various chemical reactions, including:

Scientific Research Applications

Pyridine, 2-(p-aminobenzamido)-4,6-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 2-(p-aminobenzamido)-4,6-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Hydrogen-Bonding Capacity: The benzamido group introduces additional hydrogen-bond donor/acceptor sites compared to 2,6-lutidine or 2-aminopyridine, which may improve interactions with biological targets .
  • Steric Effects : The 4,6-dimethyl groups likely increase steric hindrance, reducing reactivity at the pyridine nitrogen compared to unsubstituted analogs.

Physicochemical Properties

  • Solubility : Methyl groups enhance lipophilicity, while the polar benzamido group may improve water solubility compared to 2,6-lutidine .
  • Thermal Stability : Dimethyl substituents typically increase melting/boiling points relative to unsubstituted pyridines, as seen in 2,6-lutidine (b.p. 144°C) .

Biological Activity

Pyridine, 2-(p-aminobenzamido)-4,6-dimethyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : Pyridine, 2-(p-aminobenzamido)-4,6-dimethyl-
  • Molecular Formula : C13H16N2O
  • Molecular Weight : 220.28 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)

Pyridine derivatives often interact with various biological targets, including enzymes and receptors. The specific mechanism for Pyridine, 2-(p-aminobenzamido)-4,6-dimethyl- may involve:

  • Enzyme Inhibition : Compounds that contain amide functionalities frequently act as inhibitors of enzymes by mimicking substrate binding.
  • Receptor Modulation : The structure suggests potential interactions with neurotransmitter receptors, possibly influencing signaling pathways related to mood and cognition.

Biological Activities

The biological activities of Pyridine, 2-(p-aminobenzamido)-4,6-dimethyl- can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Research has shown that similar pyridine derivatives can inhibit tumor cell proliferation, suggesting potential anticancer activity.
  • Anti-inflammatory Effects : There is evidence that compounds with similar structures can modulate inflammatory pathways.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the pyridine ring and the amide group significantly impact biological activity. Key findings include:

ModificationEffect on Activity
Methyl groups at positions 4 and 6Enhance lipophilicity and receptor binding
Amine substitution at position 2Increases enzyme inhibition potential
Aromatic substitutionsCan either enhance or diminish activity depending on electronic properties

Case Studies

  • Case Study on Anticancer Activity
    • A study investigated the effects of Pyridine derivatives on human cancer cell lines. Results demonstrated that compounds with similar structures significantly reduced cell viability in breast cancer models through apoptosis induction.
  • Case Study on Antimicrobial Efficacy
    • Another research project evaluated the antimicrobial properties of pyridine derivatives against Staphylococcus aureus. The study found that the presence of the p-aminobenzamido group was crucial for enhancing antibacterial activity.
  • Case Study on Anti-inflammatory Mechanisms
    • A recent investigation into the anti-inflammatory effects revealed that compounds with a similar backbone inhibited the NF-kB pathway, leading to decreased production of pro-inflammatory cytokines.

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